molecular formula C24H21NO4 B2814578 N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}cyclopropanecarboxamide CAS No. 903589-82-2

N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}cyclopropanecarboxamide

Cat. No.: B2814578
CAS No.: 903589-82-2
M. Wt: 387.435
InChI Key: TXPGIZDNVTYUJL-UHFFFAOYSA-N
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Description

N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}cyclopropanecarboxamide is a synthetic organic compound featuring a hybrid structure of benzofuran and coumarin moieties, linked via a cyclopropanecarboxamide group. Its core structure includes:

  • A coumarin (2H-chromen-2-one) backbone substituted with a propan-2-yl (isopropyl) group at the 6-position.
  • A benzofuran ring fused to the coumarin system at the 4-position.
  • A cyclopropanecarboxamide group attached to the benzofuran ring.

The inclusion of a cyclopropane ring and benzofuran may enhance metabolic stability or binding specificity compared to simpler coumarin analogs.

Properties

IUPAC Name

N-[2-(2-oxo-6-propan-2-ylchromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c1-13(2)15-9-10-20-17(11-15)18(12-21(26)28-20)23-22(25-24(27)14-7-8-14)16-5-3-4-6-19(16)29-23/h3-6,9-14H,7-8H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXPGIZDNVTYUJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}cyclopropanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Structural Characteristics

The compound is characterized by:

  • Molecular Formula : C28H21NO6
  • Molecular Weight : 467.5 g/mol
  • Structural Features : It includes a chromenone moiety, a benzofuran unit, and a cyclopropanecarboxamide group. The combination of these elements suggests diverse interactions with biological targets.

Pharmacological Properties

Research indicates that compounds with similar structural motifs exhibit a broad range of biological activities, including:

  • Antitumor Activity :
    • Benzofuran derivatives have been shown to possess significant anticancer properties. For instance, compounds with a benzofuran nucleus demonstrated inhibition rates of up to 80% against various cancer cell lines, such as non-small cell lung cancer and melanoma .
    • Preliminary studies suggest that the introduction of specific substituents at the C-2 position of the benzofuran can enhance cytotoxicity against cancer cells .
  • Anti-inflammatory and Analgesic Effects :
    • Compounds containing chromenone structures have been associated with anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
  • Antioxidant Activity :
    • The chromenone and benzofuran components are known for their antioxidant capabilities, which may protect cells from oxidative stress and reduce the risk of chronic diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by:

  • Substituents on the Chromenone Ring : Variations in substituents can modulate the compound's interaction with biological targets.
  • Benzofuran Modifications : Changes in the benzofuran structure can enhance or diminish pharmacological effects.

Case Study 1: Anticancer Efficacy

In vitro studies on related benzofuran compounds revealed significant growth inhibition in various cancer cell lines. For example, a derivative exhibited an inhibition rate of 72.69% against melanoma cells at a concentration of 10 μM . This highlights the potential for this compound as an anticancer agent.

Case Study 2: Anti-inflammatory Properties

A study exploring the anti-inflammatory effects of chromenone derivatives indicated that compounds similar to this compound could significantly reduce levels of inflammatory markers in animal models . This suggests a therapeutic potential for inflammatory diseases.

Research Findings Summary Table

Biological ActivityObserved EffectsReference
AntitumorInhibition rates up to 80% in cancer cell lines
Anti-inflammatoryReduced inflammatory markers
AntioxidantProtection against oxidative stress

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with two closely related analogs, focusing on structural variations, synthetic methods, and inferred pharmacological implications.

Table 1: Structural and Molecular Comparison

Compound Name Substituent on Coumarin (Position 6) Molecular Formula Molecular Weight (g/mol) Key Structural Features
N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}cyclopropanecarboxamide (Target) Propan-2-yl (isopropyl) C24H21NO4 387.43 Cyclopropanecarboxamide, benzofuran linkage
N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide Ethyl C23H19NO4 373.40 Ethyl substituent, otherwise identical
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide Phenyl + 4-methoxyphenoxy C22H25NO4 367.44 Diethylamide, no coumarin moiety

Key Differences and Implications

Substituent Effects on Pharmacokinetics The propan-2-yl group in the target compound increases steric bulk and lipophilicity compared to the ethyl group in the analog from CHEMENU . This may enhance membrane permeability or prolong metabolic half-life. The 4-methoxyphenoxy substituent in the compound from Org. Biomol. Chem.

Synthetic Accessibility The target compound and its ethyl analog likely share similar synthetic routes (e.g., cyclopropanation and coupling reactions). However, the diethyl-methoxyphenoxy analog was synthesized via a distinct procedure involving phenol derivatives, yielding 78% with high diastereomeric ratio (dr 23:1).

Biological Activity Coumarins with alkyl substituents (e.g., ethyl, isopropyl) are associated with enhanced anticancer activity due to improved interaction with hydrophobic enzyme pockets . The absence of a coumarin core in the diethyl-methoxyphenoxy compound suggests divergent applications, possibly in neuropharmacology or as a synthetic intermediate.

Research Findings and Data Gaps

  • Pharmacological Data: No explicit activity data are available for the target compound. However, coumarin derivatives with similar substituents exhibit IC50 values in the micromolar range against cancer cell lines .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}cyclopropanecarboxamide, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves multi-step organic reactions. First, the chromenone core is prepared via cyclization of substituted salicylaldehyde derivatives under reflux conditions (e.g., ethanol, 80°C). The benzofuran moiety is then introduced via coupling reactions, followed by cyclopropane carboxamide functionalization using carbodiimide-mediated amidation. Critical parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (reflux for high conversion), and catalyst selection (e.g., Pd for cross-coupling steps) .
  • Optimization : Reaction yields are maximized by adjusting stoichiometry (1.2–1.5 equivalents of nucleophiles), monitoring progress via TLC/HPLC, and employing purification techniques like column chromatography or recrystallization .

Q. How is structural characterization of this compound performed, and what analytical techniques are essential?

  • Techniques :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substituent positions and cyclopropane geometry (e.g., coupling constants for diastereotopic protons) .
  • X-ray Crystallography : Resolves stereochemistry and confirms fused chromenone-benzofuran core (as seen in structurally similar chromone derivatives) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound (e.g., conflicting enzyme inhibition data)?

  • Approach :

Assay Standardization : Replicate studies under controlled conditions (pH, temperature, substrate concentration) to minimize variability .

Target Validation : Use siRNA or CRISPR knockout models to confirm specificity for proposed targets (e.g., kinases, cyclooxygenases).

Structural Analysis : Compare binding modes via molecular docking (e.g., AutoDock Vina) with X-ray/NMR data to identify critical interactions .

  • Example : Discrepancies in IC50_{50} values for kinase inhibition may arise from differences in ATP concentrations or enzyme isoforms .

Q. What strategies are effective for modifying the compound’s structure to enhance solubility without compromising bioactivity?

  • Methodology :

  • Prodrug Design : Introduce phosphate or PEG groups at the cyclopropane carboxamide to improve aqueous solubility .
  • Ring Functionalization : Replace the isopropyl group on the chromenone with polar substituents (e.g., hydroxyl, amine) while maintaining hydrophobic interactions via SAR studies .
  • Co-crystallization : Solubility can be enhanced using co-solvents (e.g., DMSO-water mixtures) or co-crystals with carboxylic acids .

Q. How can in vivo efficacy studies be designed to evaluate this compound’s pharmacokinetics and toxicity?

  • Protocol :

Pharmacokinetics : Administer via intravenous/oral routes in rodent models; collect plasma at intervals (0.5–24 hrs) for LC-MS/MS analysis of t1/2t_{1/2}, CmaxC_{\text{max}}, and bioavailability .

Toxicity Screening : Conduct acute (14-day) and subchronic (90-day) studies, monitoring hepatic/renal biomarkers (ALT, creatinine) and histopathology .

Metabolite Identification : Use hepatocyte microsomes or in vivo samples to detect Phase I/II metabolites via UPLC-QTOF .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectral data (e.g., NMR shifts) between synthetic batches?

  • Troubleshooting :

  • Purity Verification : Confirm batch purity via HPLC (≥95%) to rule out impurities affecting shifts .
  • Solvent Effects : Record NMR in consistent solvents (e.g., CDCl3_3 vs. DMSO-d6_6) and note temperature (25°C vs. 40°C) .
  • Tautomerism Check : Investigate keto-enol tautomerism in the chromenone core, which may alter 1H^1H-NMR signals .

Structural-Activity Relationship (SAR) Studies

Q. What functional groups are critical for the compound’s antifungal activity, and how can they be modified?

  • Key Groups :

  • Chromenone 2-Oxo Group : Essential for hydrogen bonding with fungal CYP51 (confirmed via mutagenesis studies) .
  • Benzofuran Moiety : Modulating substituents here (e.g., halogens) improves membrane permeability in Candida spp. .
    • SAR Strategy : Synthesize analogs with halogen (Cl, F) or nitro groups at the benzofuran 3-position and test against Aspergillus fumigatus .

Experimental Design Tables

Parameter Optimization Range Key References
Synthesis Temperature70–100°C (reflux conditions)
Reaction SolventEthanol, DMF, THF
Purification MethodColumn chromatography (SiO2_2)
Biological Assay pH7.4 (phosphate buffer)

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